2-(1-Bromo-2-cyclopropylethyl)pyridine
Description
2-(1-Bromo-2-cyclopropylethyl)pyridine is a brominated pyridine derivative characterized by a cyclopropylethyl chain substituted at the 2-position of the pyridine ring. The bromine atom on the ethyl chain and the strained cyclopropane ring confer unique reactivity and steric properties. Its molecular formula is C₁₀H₁₁BrN, distinguishing it from simpler bromopyridines by the extended ethylcyclopropyl substituent.
Properties
Molecular Formula |
C10H12BrN |
|---|---|
Molecular Weight |
226.11 g/mol |
IUPAC Name |
2-(1-bromo-2-cyclopropylethyl)pyridine |
InChI |
InChI=1S/C10H12BrN/c11-9(7-8-4-5-8)10-3-1-2-6-12-10/h1-3,6,8-9H,4-5,7H2 |
InChI Key |
DWJUCLVRLLCHEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC(C2=CC=CC=N2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Table: Key Properties of 2-(1-Bromo-2-cyclopropylethyl)pyridine and Analogues
Key Observations:
- Steric Effects : The ethylcyclopropyl group in the target compound introduces significant steric hindrance compared to direct cyclopropyl or methyl substituents (e.g., ). This may slow nucleophilic substitutions but stabilize intermediates in transition-metal catalysis.
- Electronic Effects : Bromine’s strong electron-withdrawing nature contrasts with hydroxyl’s electron-donating properties in 2-hydroxypyridine . This difference influences acidity (pKa) and reactivity in aromatic substitution.
- Ring Strain : The cyclopropane moiety in the target compound and 4-bromo-2-cyclopropylpyridine can undergo strain-driven reactions, such as ring-opening under acidic or radical conditions.
Substitution Reactions:
- Bromine as a Leaving Group : The target compound’s bromine is more reactive in SN2 reactions compared to chlorine in 2-(chloromethyl)pyridine , but steric hindrance from the cyclopropylethyl chain may limit accessibility.
- Cross-Coupling : Similar to 2-bromo-3-methylpyridine , the target compound can participate in Suzuki-Miyaura couplings, but the bulky substituent may require tailored catalysts (e.g., Pd with bulky phosphine ligands).
Cyclopropane-Specific Reactivity:
- The cyclopropylethyl group may undergo ring-opening via hydrogenolysis or acid-catalyzed pathways, a feature absent in non-cyclopropane analogues like 2-bromo-6-(piperidin-1-yl)pyridine .
Research Findings
- Rearrangement Reactions : Unlike nitro-substituted pyridines (e.g., ’s nitro derivatives forming imidazopyridines ), the target compound’s bromine may favor elimination over ring expansion.
- Coordination Chemistry : Pyridine derivatives with bulky substituents (e.g., ’s phosphine oxide ligands ) show altered metal-binding behavior. The cyclopropylethyl group in the target compound could modulate ligand geometry in Ru or Mo complexes.
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